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Compound of Interest

Compound Name: 5-Bromothiophene-2-sulfonamide

Cat. No.: B1270684 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromothiophene-2-
sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of

5-Bromothiophene-2-sulfonamide (CAS No: 53595-65-6), a heterocyclic building block with

significant applications in medicinal chemistry. The information is curated for professionals

engaged in drug discovery, synthesis, and development, offering detailed data, experimental

methodologies, and relevant biological context.

Core Physicochemical Data
The fundamental properties of 5-Bromothiophene-2-sulfonamide are critical for predicting its

behavior in biological and chemical systems. These properties influence its solubility,

absorption, distribution, metabolism, and excretion (ADME) profile.
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Property Value Reference

Molecular Formula C₄H₄BrNO₂S₂ [1][2][3]

Molecular Weight 242.11 g/mol [2][3]

Appearance
White to light yellow crystal

powder
[1]

Melting Point 134-142 °C [1][4]

Boiling Point 386.4 °C at 760 mmHg [1]

Density 1.951 g/cm³ [1]

Flash Point 187.5 °C [1]

Refractive Index 1.646 [1]

Vapor Pressure 3.56E-06 mmHg at 25°C [1]

Solubility and Partitioning Characteristics
These parameters are crucial for formulation development and for predicting a compound's

ability to cross biological membranes.
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Property Value Notes Reference

Solubility Soluble in Methanol Qualitative data. [1]

pKa (Predicted) 9.75 ± 0.60

The sulfonamide

proton is weakly

acidic.

[1]

LogP
1.158 / 2.939 / 1.2

(XLogP3)

Multiple values

reported from different

sources/prediction

methods. LogP is a

measure of

lipophilicity.

[1][2]

Topological Polar

Surface Area (TPSA)
60.16 Å²

TPSA is a predictor of

drug transport

properties.

[2]

Molecular Descriptors (for Drug-Likeness Assessment)
These descriptors, often used in computational drug design, provide insights into the

molecule's structural complexity and potential for oral bioavailability.

Descriptor Value Reference

Hydrogen Bond Donor Count 1 [1][2]

Hydrogen Bond Acceptor

Count
3 / 4 [1][2]

Rotatable Bond Count 1 [1][2]

Heavy Atom Count 10 [1]

Complexity 210 [1]

Experimental Protocols
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Detailed methodologies are essential for the replication and validation of physicochemical data.

The following sections describe standard protocols applicable to 5-Bromothiophene-2-
sulfonamide.

Synthesis of 5-Bromothiophene-2-sulfonamide
A common synthetic route involves the chlorosulfonation of 2-bromothiophene.[5]

Reagents and Conditions: 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40–60 mmol),

Carbon tetrachloride (CCl₄, 6ml) as solvent.[5]

Procedure:

Dissolve 2-bromothiophene in carbon tetrachloride in a suitable reaction vessel.

Slowly add chlorosulfonic acid to the solution while maintaining appropriate temperature

control (e.g., using an ice bath).

After the addition is complete, allow the reaction to proceed until completion (monitored by

techniques like TLC).

The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an

ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.

The product is isolated through filtration, washed, and purified, often by recrystallization.

Determination of Octanol-Water Partition Coefficient
(LogP)
The HPLC method is a standard approach for determining LogP, offering advantages over the

traditional shake-flask method.[6]

Principle: The LogP value is determined by measuring the concentration of the analyte in two

immiscible phases, n-octanol and water, after equilibrium has been reached.[7]

Methodology:
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Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4.

Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the

buffered water. Allow both phases to separate for at least 24 hours.[6]

Sample Preparation: Accurately weigh and dissolve a known amount of 5-
Bromothiophene-2-sulfonamide in a 50/50 mixture of the pre-saturated n-octanol and

water phases.[6]

Equilibration: Vigorously shake the sample mixture to facilitate partitioning. Allow the

mixture to stand for 24 hours to ensure complete phase separation and equilibrium.[6]

Analysis: Carefully extract an aliquot from both the n-octanol and the aqueous layers.

Analyze the concentration of the compound in each phase using Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC) with a UV detector.[6]

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this

ratio.[8]

Determination of Acid Dissociation Constant (pKa)
For sulfonamides, pKa can be determined effectively using liquid chromatography (LC) with a

photodiode array (PDA) detector.[9][10]

Principle: The retention time (and UV-Vis spectrum) of an ionizable compound in RP-HPLC

is dependent on the pH of the mobile phase. By measuring the change in retention factor (k)

or absorbance spectrum as a function of pH, the pKa can be determined.[9]

Methodology:

Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water

mixtures) buffered at various pH values spanning the expected pKa of the sulfonamide.[9]

Chromatography: Inject a standard solution of 5-Bromothiophene-2-sulfonamide into

the LC system for each buffered mobile phase. Record the retention time and the full UV-

Vis spectrum at the peak apex using the PDA detector.[9]
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Data Analysis (Retention Method): Calculate the retention factor (k) for each pH. Plot k

versus pH. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to

the pKa.[9]

Data Analysis (Spectrometric Method): Analyze the absorbance spectra recorded at each

pH. Changes in the spectra indicate shifts in the ionization state of the molecule. Plotting

absorbance at a specific wavelength versus pH and fitting the data can also yield the pKa

value.[10]

Visualized Workflows and Pathways
Synthesis and Derivatization Workflow
5-Bromothiophene-2-sulfonamide serves as a key intermediate for creating a library of novel

compounds, often via N-alkylation or Suzuki-Miyaura cross-coupling reactions, to explore

structure-activity relationships (SAR).[11][12][13]
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Starting Material

N-Alkylation

Suzuki-Miyaura Coupling

5-Bromothiophene-2-sulfonamide

React with
Alkyl Bromide (R-Br)

+ LiH in DMF

 Step 1 

5-Bromo-N-alkyl-
thiophene-2-sulfonamides

React with
Aryl Boronic Acid

+ Pd(PPh3)4

 Step 2 

5-Aryl-N-alkyl-
thiophene-2-sulfonamides

Phase Preparation
(Saturate Octanol & Water)

Sample Dissolution
(Compound in Octanol/Water)

Equilibration
(Shake & Separate)

Phase Sampling
(Aliquot from each layer)

HPLC Analysis
(Quantify Concentration)

Calculation
LogP = log([Octanol]/[Water])
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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